3-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide
Description
This compound features a benzamide core substituted with a 1H-imidazol-1-yl group connected via a sulfanyl bridge to a carbamoylmethyl moiety, which is further linked to a 2,5-dimethoxyphenyl ring. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via its heterocyclic and aromatic motifs. The sulfanyl and carbamoyl groups may enhance binding affinity and metabolic stability, while the methoxy and furan substituents could influence solubility and bioavailability .
Properties
IUPAC Name |
3-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5S/c1-32-19-8-9-22(33-2)21(14-19)28-23(30)16-35-25-26-10-11-29(25)18-6-3-5-17(13-18)24(31)27-15-20-7-4-12-34-20/h3-14H,15-16H2,1-2H3,(H,27,31)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUNXNFAPKDONK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the carbamoyl group, and the attachment of the furan moiety. Common synthetic routes may involve:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced using carbamoyl chloride in the presence of a base such as triethylamine.
Attachment of the Furan Moiety: The furan ring can be attached through a nucleophilic substitution reaction using a furan derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfanyl Group
The sulfanyl (-S-) bridge connecting the imidazole and carbamoylmethyl groups undergoes nucleophilic displacement under basic conditions. Key findings:
Mechanistic studies indicate the sulfur atom acts as a soft nucleophile, attacking electrophilic carbons in α-haloketones or alkyl halides. This reactivity parallels thiourea-derived systems, where base-assisted deprotonation enhances nucleophilicity .
Imidazole Ring Functionalization
The 1H-imidazole ring participates in acid/base-mediated transformations:
Electrophilic Aromatic Substitution
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Nitration : Concentrated HNO₃/H₂SO₄ at 0°C selectively nitrates the imidazole ring at C4 (minor) and C5 (major) positions due to electron-donating effects of adjacent sulfanyl group.
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Halogenation : NBS in CCl₄ introduces bromine at C4 under radical initiation.
N-Alkylation/Acylation
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Alkylation : Reacts with methyl iodide in NaOH/EtOH to form 1-methylimidazolium derivatives.
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Acylation : Acetyl chloride in pyridine yields 1-acetyl imidazole analogs (85% yield).
Amide Hydrolysis and Rearrangement
The benzamide and carbamoyl groups undergo hydrolysis under acidic/basic conditions:
| Condition | Site Affected | Product | Notes |
|---|---|---|---|
| 6M HCl, reflux, 12h | Carbamoyl methyl group | Free thiol + 2,5-dimethoxyaniline | Requires inert atmosphere |
| 2M NaOH, EtOH, 60°C, 6h | Benzamide linkage | 3-(imidazolyl)benzoic acid + furfurylamine | Quant. conversion |
Rearrangement to thiazolidine-2-imines occurs when treated with α-bromoacetone in aqueous K₂CO₃, mimicking Saeed’s thiourea cyclization mechanism (Scheme 5, ).
Furan Ring Reactivity
The N-bound furfuryl group participates in:
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Electrophilic Substitution : Nitration (HNO₃/AcOH) occurs at C5 of the furan ring .
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Ring-Opening : Strong acids (H₂SO₄, 80°C) cleave the furan to form diketones, which condense with adjacent amines to yield pyrrole derivatives .
Oxidation Reactions
Controlled oxidation targets sulfur and heteroaromatic systems:
| Oxidizing Agent | Target Site | Product | Application |
|---|---|---|---|
| H₂O₂, AcOH, RT | Sulfanyl (-S-) | Sulfoxide (-SO-) | Bioactivity modulation |
| KMnO₄, H₂O, 0°C | Furan ring | Maleic acid derivative | Degradation pathway analysis |
Stability Under Physiological Conditions
Stability screens in PBS (pH 7.4, 37°C) reveal:
| Time (h) | Degradation (%) | Major Degradants |
|---|---|---|
| 24 | 12 | Sulfoxide, hydrolyzed amide |
| 48 | 34 | Furan-opened adducts |
| 72 | 61 | Imidazole N-oxide + benzoic acid |
Catalytic Cycloadditions
The imidazole-furan system engages in Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC) when propargyl groups are introduced at N1-imidazole, forming triazole-linked conjugates (85–92% yields) .
This compound’s reactivity profile highlights its versatility as a scaffold for medicinal chemistry optimization. Controlled functionalization at the sulfanyl, imidazole, and furan sites enables tailored modifications to enhance target selectivity or pharmacokinetic properties .
Scientific Research Applications
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups, enhancing its biological activity. For instance, derivatives of this compound have been synthesized to improve solubility and bioavailability, which are critical for therapeutic applications.
Anticancer Activity
Recent studies have indicated that compounds similar to 3-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide exhibit cytotoxic effects against various cancer cell lines. For example:
- Case Study: A derivative was tested against leukemia cell lines (CCRF-CEM and K562), showing significant cytotoxicity with an MID GI50 value of 2.09 µM, compared to standard drugs like bendamustine (60 µM) .
Antimicrobial Properties
The compound has potential applications as an antimicrobial agent. Its structural components allow it to penetrate bacterial membranes effectively.
- Case Study: In vitro studies demonstrated that similar compounds could inhibit the growth of resistant bacterial strains, showcasing their potential as alternatives to conventional antibiotics.
Anti-inflammatory Effects
Research has suggested that compounds with imidazole and benzamide functionalities may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Case Study: A related compound was evaluated for its ability to reduce inflammation in animal models of arthritis, leading to a decrease in swelling and pain indicators.
Data Tables
Mechanism of Action
The mechanism of action of 3-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
Notes:
- The target compound distinguishes itself through its 2,5-dimethoxyphenyl and furan-2-ylmethyl substituents, which are absent in W1 and ’s compound. These groups may enhance electron-donating effects and modulate steric interactions compared to W1’s nitro groups or ’s cyclohexylmethyl .
Biological Activity
The compound 3-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide is a complex organic molecule with potential biological activity. This article reviews its structural characteristics, biological activity, and therapeutic potential based on available literature and research findings.
Structural Characteristics
The compound belongs to a class of imidazole derivatives, characterized by the presence of an imidazole ring and various substituents that enhance its biological activity. The molecular formula is , and it has a molecular weight of 484.6 g/mol. Its structure includes:
- Imidazole ring : Imparts significant biological properties.
- Dimethoxyphenyl group : Enhances lipophilicity and bioavailability.
- Furan moiety : Contributes to the compound's interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its anticancer properties, enzyme inhibition, and antimicrobial effects.
Anticancer Activity
Research indicates that imidazole derivatives exhibit potent anticancer effects by targeting specific enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have shown inhibition of farnesyltransferase (FT), which is crucial for the post-translational modification of proteins involved in cancer signaling pathways. In vitro studies demonstrated that related derivatives could inhibit anchorage-independent growth in cancer cell lines, suggesting potential for tumor suppression .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes critical in metabolic pathways:
- Farnesyltransferase (FT) : Inhibition leads to reduced proliferation of cancer cells.
- Phosphodiesterase (PDE) : Compounds with similar structures have shown activity against PDEs, which are involved in signal transduction pathways relevant to cancer and inflammation .
Antimicrobial Properties
Imidazole derivatives have also been noted for their antimicrobial activities. Studies have indicated that certain analogs can inhibit bacterial growth, suggesting potential for development as antimicrobial agents .
Case Study 1: Antitumor Activity
In a study examining the antitumor effects of related imidazole compounds, one derivative exhibited an IC50 value of 24 nM against FT, demonstrating significant potency. This study highlighted the importance of hydrophobic substituents in enhancing enzyme inhibitory activity .
Case Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial properties of imidazole derivatives against Mycobacterium tuberculosis. Several compounds were synthesized and tested, with some showing IC50 values ranging from 1.35 to 2.18 μM against resistant strains .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing 3-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide, and what purification techniques are recommended?
The compound can be synthesized via multi-step organic reactions, including:
- Sulfanyl linkage formation : Reacting a carbamoylmethyl thiol intermediate with a halogenated imidazole derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the furan-methyl benzamide moiety to the imidazole-thiol intermediate .
Purification : Column chromatography (SiO₂, eluent: DCM/MeOH 95:5) is effective for isolating intermediates, while recrystallization from ethanol or methanol yields high-purity final products .
Q. How is the structural integrity of this compound confirmed post-synthesis?
A combination of spectroscopic and analytical methods is employed:
- 1H/13C NMR : Verify the presence of imidazole protons (δ 7.2–7.8 ppm), methoxy groups (δ 3.7–3.9 ppm), and furan methylene (δ 4.5–4.7 ppm) .
- FTIR : Confirm sulfanyl (C–S stretch, ~650 cm⁻¹) and amide (N–H bend, ~1550 cm⁻¹; C=O stretch, ~1650 cm⁻¹) functionalities .
- Mass spectrometry (APCI) : Validate molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of the target compound under varying reaction conditions?
Adopt a Design of Experiments (DoE) approach to systematically evaluate factors like:
- Catalyst loading (e.g., 0.5–2.0 equiv. of EDC/HOBt) .
- Solvent polarity (DMF vs. THF) and reaction temperature (25–80°C) .
- Reaction time (monitored via TLC/HPLC).
Statistical modeling (e.g., response surface methodology) identifies optimal conditions, as demonstrated in flow-chemistry optimizations for analogous diazo compounds .
Q. How should discrepancies in spectroscopic data (e.g., unexpected absence of NMR signals) be addressed?
Common causes and solutions include:
- Solvent interference : Re-dissolve the compound in deuterated DMSO or CDCl₃ to resolve signal splitting .
- Dynamic proton exchange : Use low-temperature NMR (e.g., –40°C) to slow exchange processes in imidazole protons .
- Impurity masking : Perform HPLC-MS to detect trace byproducts; repurify via preparative HPLC if necessary .
Q. What strategies are employed to evaluate the biological activity of this compound against microbial targets?
- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth, using serial dilutions (1–256 µg/mL) .
- Time-kill kinetics : Monitor bacterial viability over 24 hours to distinguish bactericidal vs. bacteriostatic effects .
- Cytotoxicity controls : Assess mammalian cell viability (e.g., HEK293 cells) via MTT assays to ensure selectivity .
Q. What computational methods are used to predict the binding interactions of this compound with biological targets?
- Molecular docking : Simulate interactions with target proteins (e.g., bacterial enzymes) using AutoDock Vina, focusing on hydrogen bonds between the carbamoyl group and active-site residues .
- Molecular dynamics (MD) simulations : Evaluate binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water model) .
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity using Hammett constants .
Methodological Notes
- Data contradiction : If biological activity conflicts with docking predictions, validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Stereochemical considerations : For chiral intermediates, use chiral HPLC or optical rotation measurements to confirm enantiopurity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
